6-(methoxymethyl)-1H-pyrimidin-4-one
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Overview
Description
Compound “6-(methoxymethyl)-1H-pyrimidin-4-one” is a chemical entity with unique properties and applications. It is known for its specific interactions and reactions in various scientific fields, making it a subject of interest in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “6-(methoxymethyl)-1H-pyrimidin-4-one” involves multiple steps, including specific reaction conditions and reagents. The preparation methods can vary based on the desired purity and yield. Common synthetic routes include:
One-step carbonization: This method involves the direct carbonization of the precursor material under controlled conditions.
Two-step carbonization: This involves an initial carbonization step followed by further treatment to enhance the properties of the compound.
Hydrothermal methods: These methods use high-pressure and high-temperature conditions to achieve the desired chemical transformations.
Template methods: These involve the use of templates to guide the formation of the compound’s structure.
Industrial Production Methods: In industrial settings, the production of compound “this compound” often involves large-scale reactors and optimized conditions to ensure high yield and purity. The choice of method depends on the specific application and required properties of the final product.
Chemical Reactions Analysis
Types of Reactions: Compound “6-(methoxymethyl)-1H-pyrimidin-4-one” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group with another, often under specific conditions.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Various catalysts can be used to enhance the reaction rates and selectivity.
Major Products: The products formed from these reactions depend on the specific conditions and reagents used. Common products include oxidized or reduced forms of the compound, as well as substituted derivatives.
Scientific Research Applications
Compound “6-(methoxymethyl)-1H-pyrimidin-4-one” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis.
Biology: Studied for its interactions with biological molecules and potential therapeutic applications.
Medicine: Investigated for its potential use in drug development and treatment of diseases.
Industry: Utilized in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of compound “6-(methoxymethyl)-1H-pyrimidin-4-one” involves its interaction with specific molecular targets and pathways. It can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- Compound A
- Compound B
- Compound C
These comparisons help in understanding the distinct properties and potential advantages of compound “6-(methoxymethyl)-1H-pyrimidin-4-one” in various applications.
Properties
IUPAC Name |
6-(methoxymethyl)-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-10-3-5-2-6(9)8-4-7-5/h2,4H,3H2,1H3,(H,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWLYFAEAPMOJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)N=CN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=CC(=O)N=CN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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